molecular formula C17H21ClN2O2 B15128011 Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate

Cat. No.: B15128011
M. Wt: 320.8 g/mol
InChI Key: VZVBKYPQUFNZPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a 4-chloro-2-cyanophenyl group, and a carboxylate group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro-2-cyanophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chloro-2-cyanophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are optimized to ensure high yield and purity of the product. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 4-chloro-2-cyanophenyl group enhances its binding affinity and specificity towards certain biological targets. The piperidine ring provides structural stability, while the tert-butyl ester group influences its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate is unique due to the presence of the 4-chloro-2-cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its utility in various applications.

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H21ClN2O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)15-5-4-14(18)10-13(15)11-19/h4-5,10,12H,6-9H2,1-3H3

InChI Key

VZVBKYPQUFNZPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Cl)C#N

Origin of Product

United States

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